![molecular formula C4H3Cl2N3 B102273 3,6-Dichloropyridazin-4-amine CAS No. 823-58-5](/img/structure/B102273.png)
3,6-Dichloropyridazin-4-amine
Overview
Description
3,6-Dichloropyridazin-4-amine, also known as 4-Amino-3,6-dichloropyridazine, is a chemical compound with the molecular formula C4H3Cl2N3 and a molecular weight of 163.99 . It is a solid substance .
Synthesis Analysis
The synthesis of 3,6-dichloropyridazine involves the reaction of pyridazine-3,6-diol with POCl3. The reaction mixture is heated at 80 °C overnight .Molecular Structure Analysis
The InChI code for 3,6-Dichloropyridazin-4-amine is 1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8) and the InChI key is HODYDVHWWMTUEL-UHFFFAOYSA-N .Chemical Reactions Analysis
3,6-Dichloropyridazine is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients. It is used in the preparation of alfa-(halohetaroyl)-2-azahetarylacetonitriles .Physical And Chemical Properties Analysis
3,6-Dichloropyridazin-4-amine has a density of 1.606±0.06 g/cm3 . Its melting point is 203 °C and its boiling point is predicted to be 363.0±37.0 °C . The flash point is 173.3°C .Scientific Research Applications
Pharmacological Research
3,6-Dichloropyridazin-4-amine: is utilized in pharmacological research due to its potential as a biochemical for proteomics studies . Its properties make it a candidate for the development of new therapeutic agents, particularly in the realm of enzyme inhibition which can lead to novel treatments for various diseases.
Agricultural Chemistry
In the field of agricultural chemistry, 3,6-Dichloropyridazin-4-amine is explored for its use in the synthesis of herbicides and pesticides . Its chemical structure allows for the creation of compounds that can selectively target and control pest populations, thereby improving crop yields and food production efficiency.
Material Science
Material scientists investigate 3,6-Dichloropyridazin-4-amine for its role in the development of new materials with enhanced properties . It can be a precursor for compounds that contribute to the strength, durability, and thermal stability of materials used in various industries.
Biochemistry Applications
In biochemistry, 3,6-Dichloropyridazin-4-amine serves as a building block for the synthesis of complex molecules . It is particularly significant in the study of protein interactions and enzymatic processes, which are fundamental to understanding biological systems and developing biotechnological applications.
Industrial Uses
Industrially, 3,6-Dichloropyridazin-4-amine is involved in the synthesis of dyes, pigments, and other chemical compounds . Its reactivity and ability to form stable bonds make it valuable for creating a wide range of industrial products.
Environmental Impact Studies
Environmental scientists study 3,6-Dichloropyridazin-4-amine to understand its impact on ecosystems . Research focuses on its degradation, persistence, and toxicity to ensure that its use does not adversely affect the environment.
Safety And Hazards
3,6-Dichloropyridazin-4-amine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,6-dichloropyridazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODYDVHWWMTUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305400 | |
Record name | 3,6-dichloropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloropyridazin-4-amine | |
CAS RN |
823-58-5 | |
Record name | 823-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dichloropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloropyridazin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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